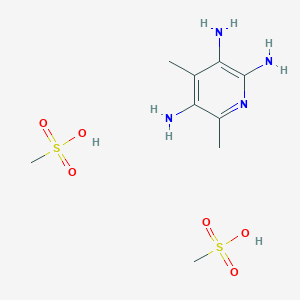![molecular formula C20H16ClNO5 B14491527 1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene CAS No. 65662-91-1](/img/structure/B14491527.png)
1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene is a complex organic compound characterized by the presence of a chloro-nitroethane group attached to a tribenzene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene typically involves the nitration of ethane derivatives followed by chlorination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. For example, the nitration of ethane can be achieved using nitric acid, while chlorination can be performed using chlorine gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, affecting the oxidative state of the target molecules. The chloro group can participate in substitution reactions, altering the structure and function of the target molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloronitroethane: A simpler compound with similar functional groups but lacking the tribenzene structure.
Nitrobenzene: Contains a nitro group attached to a benzene ring, used in various industrial applications.
Chlorobenzene: Contains a chloro group attached to a benzene ring, used as a solvent and intermediate in chemical synthesis.
Uniqueness
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene is unique due to its combination of chloro and nitro groups attached to a tribenzene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65662-91-1 |
|---|---|
Fórmula molecular |
C20H16ClNO5 |
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
(2-chloro-2-nitro-1,1-diphenoxyethoxy)benzene |
InChI |
InChI=1S/C20H16ClNO5/c21-19(22(23)24)20(25-16-10-4-1-5-11-16,26-17-12-6-2-7-13-17)27-18-14-8-3-9-15-18/h1-15,19H |
Clave InChI |
AANGEBOWWURCDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(C([N+](=O)[O-])Cl)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)

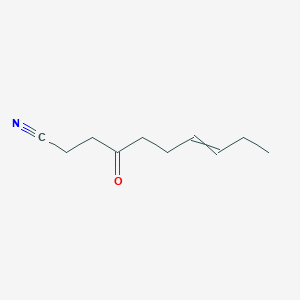
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)

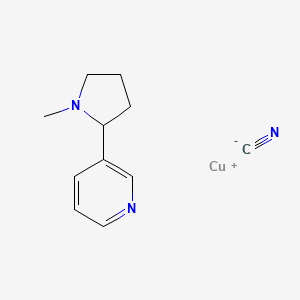

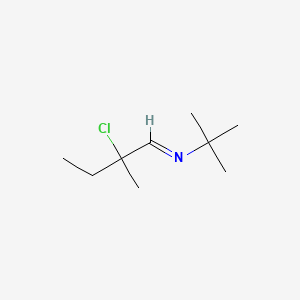
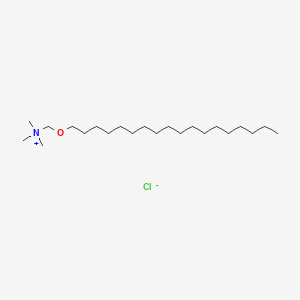
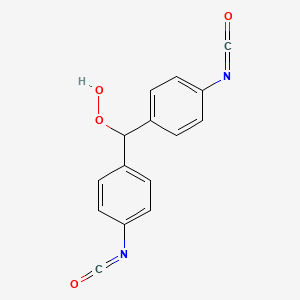

![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
